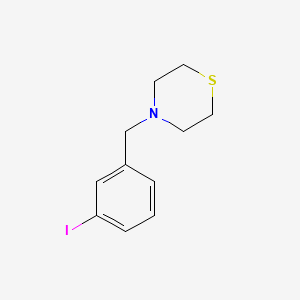

4-(3-Iodobenzyl)thiomorpholine

Description

Contextualization of Thiomorpholine (B91149) Derivatives in Organic Synthesis and Advanced Chemical Exploration

The thiomorpholine ring, a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, is a privileged scaffold in organic and medicinal chemistry. jchemrev.comjchemrev.com Its unique structural and electronic properties, including its basicity and the potential for the sulfur atom to exist in various oxidation states, make it a versatile building block in the synthesis of complex molecules. jchemrev.comfortunejournals.com Thiomorpholine and its derivatives are integral to the development of compounds with a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. jchemrev.comjchemrev.comfortunejournals.com The ability to readily modify the thiomorpholine core at the nitrogen atom allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's physicochemical and pharmacological profiles. jchemrev.comthieme-connect.com Synthetic strategies for creating thiomorpholine derivatives are well-established and often involve multicomponent reactions or the cyclization of appropriate precursors. thieme-connect.comacs.org

Significance of Iodinated Benzyl (B1604629) Moieties in Modern Synthetic Chemistry and Probe Design Research

Iodinated benzyl moieties are of considerable importance in modern synthetic chemistry. The carbon-iodine bond, while reactive, is stable enough to be carried through multi-step syntheses. This reactivity makes iodinated compounds valuable intermediates in a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental for the construction of complex organic frameworks. diva-portal.org The iodine atom can be readily displaced by a wide range of nucleophiles, facilitating the introduction of diverse functional groups.

Furthermore, the iodine atom itself, particularly radioactive isotopes like iodine-123, iodine-125, and iodine-131, is crucial in the development of radiolabeled probes for various imaging techniques, including Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). researchgate.net The incorporation of an iodine atom into a biologically active molecule allows for the non-invasive study of its distribution, metabolism, and target engagement in living systems. This has significant implications for drug discovery and diagnostics. The unique properties of iodine, including its size and ability to participate in halogen bonding, can also influence the binding affinity and selectivity of a ligand for its biological target. acs.org

Identification of Research Gaps and the Rationale for Investigating 4-(3-Iodobenzyl)thiomorpholine

While both thiomorpholine derivatives and iodinated benzyl compounds are individually well-studied, the specific combination found in this compound presents a unique research opportunity. A key research gap lies in the systematic exploration of how the interplay between the thiomorpholine core and the 3-iodobenzyl substituent influences the compound's chemical reactivity and potential as a molecular probe. The placement of the iodine atom at the meta position of the benzyl ring is of particular interest, as this can affect the molecule's steric and electronic properties differently than ortho or para substitution. rsc.org

The rationale for investigating this specific compound is multifold. Firstly, it serves as a valuable scaffold for the synthesis of more complex molecules through reactions targeting the C-I bond. Secondly, its structure is amenable to radiolabeling, making it a candidate for the development of novel imaging agents. Understanding the fundamental chemical properties and reactivity of this compound is a prerequisite for its application in these advanced research areas.

Overview of Research Objectives and Scope for Studies on this compound

The primary research objectives for the study of this compound are centered on its synthesis, characterization, and the exploration of its chemical reactivity. Key objectives include:

Development of an efficient and scalable synthesis for this compound.

Thorough physicochemical characterization of the compound, including its structural elucidation using techniques such as NMR and mass spectrometry.

Investigation of its reactivity , particularly in cross-coupling reactions where the iodinated benzyl group can act as an electrophilic partner.

Evaluation of its potential as a precursor for radiolabeled probes , which would involve studies on its labeling with radioactive iodine isotopes.

Exploration of its conformational properties and the potential for non-covalent interactions, such as halogen bonding.

The scope of these studies is to establish a foundational understanding of this compound, which will enable its use as a versatile tool in organic synthesis and the design of chemical probes for biological research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3-iodophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWWSBXYHHHRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Iodobenzyl Thiomorpholine

Retrosynthetic Analysis of 4-(3-Iodobenzyl)thiomorpholine Architectures

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is of the carbon-nitrogen (C-N) bond between the benzyl (B1604629) group and the thiomorpholine (B91149) ring. This bond is strategically broken because it can be readily formed through a nucleophilic substitution reaction.

This disconnection yields two key synthons: a thiomorpholine nucleophile and a 3-iodobenzyl electrophile. The corresponding real-world starting materials for these synthons would be thiomorpholine and a 3-iodobenzyl halide, such as 3-iodobenzyl bromide or 3-iodobenzyl chloride. This approach is favored due to the commercial availability and reactivity of these precursors.

An alternative, though less common, retrosynthetic approach would involve disconnections of the bonds within the thiomorpholine ring itself. This would entail a more complex synthesis, potentially starting from a 3-iodobenzylamine derivative and constructing the heterocyclic ring around it. However, given the simplicity and efficiency of the N-alkylation strategy, this is the preferred and more practical synthetic route.

Development and Optimization of Synthetic Pathways to this compound

The synthesis of this compound is most directly achieved through the N-alkylation of thiomorpholine. This section explores the specifics of this method and potential alternative routes.

Alkylation Strategies for Thiomorpholine Functionalization with 3-Iodobenzyl Moieties

The primary method for the synthesis of this compound is the nucleophilic substitution reaction between thiomorpholine and a 3-iodobenzyl halide. In this reaction, the lone pair of electrons on the nitrogen atom of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-iodobenzyl halide and displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed. Common bases for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The choice of solvent is also crucial for the success of the reaction, with polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or alcohols like ethanol being commonly employed. The reaction temperature can be varied to optimize the reaction rate and yield, with heating often being necessary to drive the reaction to completion.

Below is a table summarizing typical reaction conditions for the N-alkylation of secondary amines like thiomorpholine.

| Parameter | Conditions |

| Electrophile | 3-Iodobenzyl bromide or 3-Iodobenzyl chloride |

| Nucleophile | Thiomorpholine |

| Base | Potassium carbonate, Triethylamine |

| Solvent | Acetonitrile, Dimethylformamide, Ethanol |

| Temperature | Room temperature to reflux |

Exploration of Alternative Synthetic Routes and Precursor Chemistry for this compound

While direct N-alkylation is the most straightforward approach, alternative synthetic strategies can also be envisioned. One such alternative is reductive amination. This would involve the reaction of 3-iodobenzaldehyde with thiomorpholine to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the final product. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Another potential route involves the construction of the thiomorpholine ring itself. This could start with 3-iodobenzylamine, which could then be reacted with a suitable bifunctional electrophile, such as a bis(2-haloethyl) sulfide, to form the heterocyclic ring. However, this method is generally more complex and less atom-economical than the direct alkylation of pre-existing thiomorpholine.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.orgepa.gov These principles can be applied to the synthesis of this compound in several ways.

One key aspect is the choice of solvent. Traditional organic solvents often have significant environmental and health impacts. The use of greener solvents, such as water or ethanol, is a more sustainable alternative. rsc.org Research has shown that N-alkylation reactions can be successfully carried out in aqueous media, often with the aid of microwave irradiation to accelerate the reaction. rsc.org

Another principle of green chemistry is the use of catalysis over stoichiometric reagents. yale.eduacs.orgepa.gov While the N-alkylation reaction typically requires a stoichiometric amount of base, catalytic approaches are being developed. For example, the use of phase-transfer catalysts can improve the efficiency of the reaction in biphasic systems, reducing the need for large amounts of organic solvents.

Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is also a key consideration. yale.eduacs.org The direct N-alkylation of thiomorpholine with a 3-iodobenzyl halide has a relatively high atom economy, with the main byproduct being a salt.

The following table summarizes the application of green chemistry principles to this synthesis.

| Green Chemistry Principle | Application to Synthesis |

| Safer Solvents | Use of water or ethanol instead of hazardous organic solvents. rsc.org |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. rsc.org |

| Catalysis | Exploration of catalytic N-alkylation methods to reduce waste. |

| Atom Economy | The direct alkylation route offers a high atom economy. yale.eduacs.org |

Stereochemical Considerations and Control in the Synthesis of this compound

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, if substituted thiomorpholines or benzyl halides containing stereocenters were used as starting materials, the resulting product would be chiral.

For instance, if a chiral substituted thiomorpholine, such as one with a substituent at the 2- or 3-position of the ring, were used, the stereochemistry of the final product would depend on the stereochemistry of the starting material. The N-alkylation reaction itself does not typically affect existing stereocenters.

In cases where the synthesis could potentially create new stereocenters, stereoselective synthetic methods would be necessary to control the stereochemical outcome. For example, the synthesis of chiral thiomorpholine derivatives can be achieved through asymmetric synthesis, starting from chiral precursors or using chiral catalysts. nih.gov While not directly applicable to the synthesis of the achiral title compound, these principles are crucial for the synthesis of its potentially biologically active chiral analogs.

Mechanistic Investigations of Reactions Involving 4 3 Iodobenzyl Thiomorpholine

Elucidation of Reaction Mechanisms for the Formation of 4-(3-Iodobenzyl)thiomorpholine

The formation of this compound typically proceeds through a nucleophilic substitution reaction. The most common pathway involves the reaction of thiomorpholine (B91149) with a 3-iodobenzyl halide (e.g., bromide or chloride) in the presence of a base.

The mechanism can be described as follows:

Deprotonation of Thiomorpholine: A suitable base abstracts a proton from the secondary amine of the thiomorpholine ring, generating a thiomorpholide anion. This anion is a potent nucleophile.

Nucleophilic Attack: The thiomorpholide anion then attacks the electrophilic benzylic carbon of the 3-iodobenzyl halide.

Displacement of the Halide: This attack results in the displacement of the halide leaving group, forming the C-N bond and yielding this compound.

The reaction is generally considered to be an SN2 (bimolecular nucleophilic substitution) process. The rate of the reaction is influenced by several factors, including the nature of the solvent, the strength of the base, and the reactivity of the leaving group on the benzyl (B1604629) moiety.

A general synthetic scheme for the formation of thiomorpholine derivatives is presented below, which is analogous to the synthesis of this compound. jchemrev.comresearchgate.net

Table 1: Factors Influencing the Formation of this compound

| Factor | Influence on Reaction Rate | Optimal Conditions |

| Solvent | Polar aprotic solvents enhance the rate by solvating the cation of the base, leaving the anion more nucleophilic. | Acetonitrile (B52724), Dimethylformamide (DMF) |

| Base | Stronger, non-nucleophilic bases favor the deprotonation of thiomorpholine without competing in the substitution reaction. | Potassium carbonate, Triethylamine |

| Leaving Group | Better leaving groups (I > Br > Cl) on the benzyl halide lead to faster reaction rates. | 3-Iodobenzyl iodide or bromide |

Reactivity Studies of the Thiomorpholine Ring System within this compound

The thiomorpholine ring in this compound possesses two primary sites of reactivity: the nitrogen atom and the sulfur atom.

The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule. However, in this compound, the nitrogen is already substituted, so its reactivity is primarily observed in protonation reactions with strong acids to form the corresponding ammonium (B1175870) salt.

The sulfur atom in the thiomorpholine ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of the corresponding sulfoxide and sulfone. The oxidation state of the sulfur can significantly influence the biological and chemical properties of the molecule.

Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide or sodium periodate (B1199274), can selectively oxidize the sulfur atom to a sulfoxide.

Oxidation to Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfur to a sulfone.

These oxidation reactions are significant as the resulting sulfoxides and sulfones can exhibit different pharmacological and physicochemical properties compared to the parent thiomorpholine derivative.

Reactivity Studies of the Iodobenzyl Moiety in this compound, including Halogen-Mediated Processes

The iodobenzyl group is a key functional handle in this compound, offering a site for various chemical transformations. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it an excellent leaving group in nucleophilic substitution reactions and a versatile partner in cross-coupling reactions.

Halogen-mediated processes are of particular interest. The iodine atom can participate in halogen bonding, a non-covalent interaction where the iodine acts as a Lewis acid. nih.gov This interaction can influence the crystal packing of the molecule and its interactions with biological targets.

Furthermore, the iodine atom can be replaced by other functional groups through various reactions:

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl iodides unless activated by electron-withdrawing groups, under specific conditions, the iodine can be displaced by strong nucleophiles.

Halogen-Metal Exchange: The iodine can be readily exchanged with a metal, typically lithium or magnesium, by treatment with organolithium reagents or Grignard reagents. This generates a new organometallic species that can then react with various electrophiles.

Investigations into Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions of this compound

The presence of the aryl iodide functionality makes this compound an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 2: Common Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst | Resulting Bond |

| Suzuki Coupling | Organoboron compounds | Palladium | C-C (aryl-aryl, aryl-alkenyl) |

| Heck Coupling | Alkenes | Palladium | C-C (aryl-alkenyl) |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | C-C (aryl-alkynyl) |

| Buchwald-Hartwig Amination | Amines | Palladium | C-N (aryl-amine) |

| Stille Coupling | Organotin compounds | Palladium | C-C (aryl-aryl, aryl-alkenyl) |

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new bond and regenerating the palladium(0) catalyst.

These reactions provide a versatile platform for the derivatization of this compound, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Analysis of Chemo- and Regioselectivity in Derivatization Reactions of this compound

When derivatizing this compound, chemo- and regioselectivity are important considerations, especially when multiple reactive sites are present in the coupling partner or under conditions that could affect the thiomorpholine ring.

Chemoselectivity: In transition metal-catalyzed cross-coupling reactions, the high reactivity of the carbon-iodine bond generally ensures that the reaction occurs selectively at this position without affecting other potentially reactive functional groups on the coupling partner or the thiomorpholine ring itself. For instance, in a Sonogashira coupling with an alkyne containing a hydroxyl group, the reaction will selectively occur at the C-I bond, leaving the hydroxyl group intact.

Regioselectivity: The regioselectivity is primarily determined by the position of the iodine atom on the benzyl ring. Since the starting material is this compound, the new functional group will be introduced at the 3-position of the benzyl moiety. In cases where the coupling partner has multiple reactive sites, the choice of catalyst, ligands, and reaction conditions can often be tuned to favor the desired regioisomer.

For example, in the Heck reaction with an unsymmetrical alkene, the regioselectivity of the addition of the aryl group to the double bond can be influenced by both steric and electronic factors of the alkene and the catalyst system.

Advanced Computational and Theoretical Studies of 4 3 Iodobenzyl Thiomorpholine

Quantum Chemical Calculations for the Electronic Structure and Bonding of 4-(3-Iodobenzyl)thiomorpholine

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of molecules. For this compound, these calculations would provide insights into the distribution of electron density, the nature of the chemical bonds, and the influence of the iodine substituent on the electronic properties of the molecule. Key parameters that would be calculated include molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is crucial for predicting the molecule's reactivity and its potential for intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Calculation Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Relates to the ability to donate electrons. | |

| LUMO Energy | Relates to the ability to accept electrons. | |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic stability. | |

| Dipole Moment | Provides insight into the molecule's polarity. | |

| Mulliken Atomic Charges | Describes the partial charges on each atom. |

Note: The values in this table are hypothetical and would need to be determined through actual quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The thiomorpholine (B91149) ring can adopt several conformations, with the chair conformation typically being the most stable. mdpi.com Conformational analysis of this compound would involve systematically exploring the potential energy surface to identify low-energy conformers and the energy barriers between them. This is often achieved using molecular mechanics or quantum mechanical methods. nih.gov The orientation of the 3-iodobenzyl group relative to the thiomorpholine ring would be a key focus, as different conformations can have significant impacts on the molecule's biological activity and physical properties.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution-Phase Behavior of this compound

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time in a simulated environment, such as in a solvent. nih.govphyschemres.org For this compound, MD simulations could be used to investigate its interactions with solvent molecules, its aggregation behavior, and its dynamic conformational changes in solution. This information is particularly valuable for understanding how the molecule might behave in a biological system.

Computational Prediction of Reaction Pathways and Transition States for this compound

Computational methods can be used to predict the likely reaction pathways for a molecule and to characterize the transition states involved. nih.gov For this compound, this could involve studying its susceptibility to nucleophilic or electrophilic attack, the stability of potential intermediates, and the energy barriers for various reactions. Such studies are essential for understanding the chemical stability of the compound and for designing synthetic routes.

Theoretical Spectroscopic Characterization and Validation of this compound

Quantum chemical calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be compared with experimental data to validate the computed structure and to aid in the interpretation of experimental spectra. For this compound, theoretical spectroscopic data would be invaluable for its characterization.

Table 2: Hypothetical Theoretical vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Theoretical Prediction | Experimental Value |

| ¹H NMR Chemical Shifts (ppm) | ||

| ¹³C NMR Chemical Shifts (ppm) | ||

| Key IR Frequencies (cm⁻¹) | ||

| UV-Vis λmax (nm) |

Note: This table illustrates the type of data that would be generated and compared in such a study. Actual values are not available.

Derivatization and Functionalization Studies of 4 3 Iodobenzyl Thiomorpholine

Synthesis of Novel Thiomorpholine (B91149) Derivatives Originating from 4-(3-Iodobenzyl)thiomorpholine

The presence of an iodine atom on the benzyl (B1604629) group of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups at the 3-position of the benzyl moiety.

Suzuki-Miyaura Coupling: This reaction is highly effective for forming new carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester. This method allows for the introduction of various aryl, heteroaryl, or alkyl groups. researchgate.netyoutube.comnih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, which couples the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting alkynylated derivatives are particularly useful as they can undergo further transformations, such as click chemistry reactions.

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes, where the this compound is coupled with an alkene to form a new, more complex olefinic product. organic-chemistry.orgnih.govyoutube.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, amides, or other nitrogen-containing nucleophiles, leading to the synthesis of various aniline (B41778) derivatives. wikipedia.orgresearchgate.netacsgcipr.org

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 4-(3-Arylbenzyl)thiomorpholine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N | 4-(3-(Alkynyl)benzyl)thiomorpholine |

| Heck | H₂C=CHR' | Pd(OAc)₂ | Et₃N | 4-(3-(Alkenyl)benzyl)thiomorpholine |

| Buchwald-Hartwig | R₂'NH | Pd₂(dba)₃/BINAP | NaOtBu | 4-(3-(Amino)benzyl)thiomorpholine |

Chemical Modifications at the Thiomorpholine Heteroatoms (Nitrogen and Sulfur) of this compound

The thiomorpholine ring itself contains two heteroatoms, nitrogen and sulfur, which are amenable to chemical modification.

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can be achieved using a variety of oxidizing agents. Mild oxidation, for instance with sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), typically yields the corresponding sulfoxide. The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or an excess of H₂O₂, can lead to the formation of the sulfone. nih.govacs.org These modifications can significantly alter the polarity and hydrogen bonding capacity of the molecule.

The nitrogen atom in this compound is a tertiary amine. While it cannot be further alkylated or acylated in the traditional sense without cleavage of the benzyl group, it can react with strong alkylating agents, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge to the molecule, drastically changing its solubility and electronic properties.

| Heteroatom | Reaction | Reagent | Product |

|---|---|---|---|

| Sulfur | Oxidation | H₂O₂ (1 eq.) | This compound S-oxide |

| Sulfur | Oxidation | KMnO₄ | This compound S,S-dioxide |

| Nitrogen | Quaternization | CH₃I | 4-(3-Iodobenzyl)-4-methylthiomorpholin-4-ium iodide |

Directed Functionalization of the Aromatic Ring in this compound

Beyond the substitution of the iodine atom, the aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the iodine atom and the thiomorpholinomethyl group (-CH₂-thiomorpholine).

Both the iodo group and the alkylamino (thiomorpholinomethyl) group are ortho-, para-directors. libretexts.orgmsu.edulibretexts.org However, the iodo group is deactivating, while the alkylamino group is activating towards electrophilic attack. The activating nature of the thiomorpholinomethyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6). The iodine at position 3 will sterically hinder attack at position 2 and electronically influence the substitution pattern. Therefore, substitution is most likely to occur at the 4- and 6-positions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. uomustansiriyah.edu.iqmasterorganicchemistry.com

For more precise regiocontrol, directed ortho-metalation (DoM) can be a powerful strategy. wikipedia.orguwindsor.caorganic-chemistry.org The heteroatoms in the thiomorpholinomethyl group can potentially coordinate with an organolithium reagent, directing deprotonation specifically to the ortho position (the 2-position). The resulting aryllithium species can then be quenched with various electrophiles to introduce a functional group with high regioselectivity.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(3-Iodo-4-nitrobenzyl)thiomorpholine and 4-(3-Iodo-6-nitrobenzyl)thiomorpholine |

| Bromination | Br₂, FeBr₃ | 4-(4-Bromo-3-iodobenzyl)thiomorpholine and 4-(2-Bromo-3-iodobenzyl)thiomorpholine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(4-Acyl-3-iodobenzyl)thiomorpholine and 4-(6-Acyl-3-iodobenzyl)thiomorpholine |

Preparation of Complex Molecular Conjugates and Scaffolds Utilizing this compound

The derivatization strategies outlined above can be leveraged to construct complex molecular architectures and bioconjugates.

Click Chemistry: Derivatives bearing a terminal alkyne, synthesized via the Sonogashira coupling, are prime candidates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". creative-biolabs.com This reaction allows for the efficient and specific covalent linkage of the thiomorpholine scaffold to molecules containing an azide (B81097) group, such as peptides, carbohydrates, or fluorescent dyes, to create complex bioconjugates.

Radiotracer Synthesis: The iodine atom on the parent compound can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) for applications in single-photon emission computed tomography (SPECT) or positron emission tomography (PET). Alternatively, the iodo-precursor can be used in stannylation reactions followed by radiohalogenation to introduce other radioisotopes like ¹⁸F for PET imaging. unimi.itnih.govresearchgate.netradiologykey.comresearchgate.net

Multifunctional Scaffolds: By combining the various functionalization methods, it is possible to create multifunctional scaffolds. For instance, a Sonogashira coupling could be followed by an electrophilic aromatic substitution, and then a modification of the sulfur atom. This sequential approach allows for the controlled and site-specific introduction of multiple, diverse functional groups, leading to the generation of highly complex and tailored molecular structures.

| Starting Material | Reaction Type | Conjugation Partner | Resulting Conjugate/Scaffold |

|---|---|---|---|

| 4-(3-(Alkynyl)benzyl)thiomorpholine | CuAAC Click Chemistry | Azide-functionalized biomolecule (e.g., peptide) | Biomolecule-thiomorpholine conjugate |

| This compound | Radioiodination | Na¹²³I | ¹²³I-labeled radiotracer for SPECT imaging |

| This compound | Stannylation then Radiofluorination | (Bu₃Sn)₂, then ¹⁸F⁻ | ¹⁸F-labeled radiotracer for PET imaging |

Analytical Methodologies for the Research and Characterization of 4 3 Iodobenzyl Thiomorpholine

Development of Advanced Chromatographic Techniques for Separation and Purity Assessment of 4-(3-Iodobenzyl)thiomorpholine

Chromatographic methods are fundamental in the separation and purity evaluation of synthesized organic compounds. For this compound, both gas and liquid chromatography techniques are pivotal.

Gas Chromatography-Flame Ionization Detection (GC-FID): The purity of this compound has been reported to be assessed using Gas Chromatography-Flame Ionization Detection (GC-FID). riekemetals.com While the specific operational parameters for this analysis are not detailed in the available literature, a typical GC-FID method for a compound of this nature would involve a high-temperature capillary column, such as a DB-5 or equivalent, with a programmed temperature gradient to ensure the elution of the compound without thermal degradation. The high sensitivity of the FID to organic compounds makes it an excellent choice for determining the percentage purity of the final product. A purity of 97% has been reported for commercially available this compound based on GC-FID analysis. riekemetals.com

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the purity assessment of non-volatile or thermally sensitive compounds. Although specific HPLC methods for this compound are not explicitly documented, a reverse-phase HPLC method would be a standard approach. This would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, possibly with a buffer to control the pH. Detection would typically be performed using a UV detector, set at a wavelength where the aromatic chromophore of the molecule exhibits strong absorbance. The retention time and peak purity analysis from the HPLC chromatogram would provide a quantitative measure of the compound's purity.

The table below outlines a hypothetical, yet standard, set of chromatographic conditions that could be applied for the analysis of this compound.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase/Carrier Gas | Helium | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Injector Temperature | 250 °C | Ambient |

| Oven/Column Temperature | 100 °C (2 min), then 10 °C/min to 280 °C | 30 °C |

| Detector | Flame Ionization Detector (FID) at 300 °C | UV at 254 nm |

| Injection Volume | 1 µL | 10 µL |

Application of High-Resolution Spectroscopic Methods for Structural Elucidation of this compound

Spectroscopic techniques provide detailed information about the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound has been reported. The chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference. The reported ¹H NMR data in CDCl₃ is as follows: δ 7.69 (s, 1H), 7.60 (d, J = 7.9 Hz, 1H), 7.28 (d, J = 6.4 Hz, 1H), 7.06 (t, J = 7.8 Hz, 1H), 3.49 (s, 2H), 2.76 – 2.65 (m, 8H). These signals correspond to the protons of the iodobenzyl and thiomorpholine (B91149) moieties.

¹³C NMR Spectroscopy: While the specific ¹³C NMR spectrum for this compound is not readily available in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The carbon atoms of the thiomorpholine ring would appear in the aliphatic region, while the carbons of the iodobenzyl group would be in the aromatic region. For the parent thiomorpholine, the carbon signals appear around 27.96 ppm and 54.86 ppm. For a substituted morpholine (B109124) ring, signals are observed at 42.68, 48.37, and 67.03 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-N stretching, and C-S stretching. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the iodobenzyl chromophore in this compound would result in characteristic absorption maxima in the UV region, typically around 200-300 nm.

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Findings |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.69 (s, 1H), 7.60 (d, J = 7.9 Hz, 1H), 7.28 (d, J = 6.4 Hz, 1H), 7.06 (t, J = 7.8 Hz, 1H), 3.49 (s, 2H), 2.76 – 2.65 (m, 8H) |

| High-Resolution Mass Spectrometry (HRMS-ES+) | Calculated for C₁₁H₁₅INS ([M+H]⁺): 319.9964, Found: 319.9966 |

Mass Spectrometric Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a very accurate determination of the molecular mass of a compound, which can be used to confirm its elemental composition. For this compound, the calculated mass for the protonated molecule [M+H]⁺ (C₁₁H₁₅INS) is 319.9964. The experimentally found mass is 319.9966, which is in excellent agreement with the calculated value, thus confirming the molecular formula. nih.gov The nominal molecular weight of the compound is 319.20 g/mol . researchgate.net

Fragmentation Pattern Analysis: In electron impact (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion can fragment in predictable ways, providing valuable structural information. For this compound, the fragmentation is expected to be influenced by the benzylamine (B48309) and thiomorpholine moieties.

A plausible fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for benzylamines. nih.gov This would lead to the formation of a stable iodobenzyl cation (m/z 217) and a thiomorpholine radical, or a thiomorpholinyl cation (m/z 102) and an iodobenzyl radical. The iodobenzyl cation could further lose an iodine atom to give a tropylium-like ion at m/z 91. The thiomorpholine ring can also undergo fragmentation, typically through the loss of ethylene (B1197577) or other small neutral molecules.

The following table outlines the expected major fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion |

| 319 | [M]⁺ (Molecular Ion) |

| 217 | [C₇H₆I]⁺ (Iodobenzyl cation) |

| 102 | [C₄H₈NS]⁺ (Thiomorpholinyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallographic Analysis for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

As of the current literature review, a crystal structure for this compound has not been reported. However, the crystal structures of related thiomorpholine and iodobenzyl derivatives have been determined, which can provide insights into the expected solid-state conformation of the title compound.

For instance, the crystal structure of 4-(4-nitrophenyl)thiomorpholine (B1608610) reveals that the thiomorpholine ring adopts a chair conformation. mdpi.com It is highly probable that the thiomorpholine ring in this compound also exists in a chair conformation, as this is the most stable arrangement for six-membered saturated heterocyclic rings. The orientation of the 3-iodobenzyl substituent on the nitrogen atom (axial versus equatorial) would be determined by steric and electronic factors, with the equatorial position generally being more favorable for bulky substituents to minimize steric hindrance.

The crystal packing of 1,3-bis(iodomethyl)benzene (B14001872) is stabilized by C—H···I hydrogen bonds and I···I halogen bonds. nih.gov Similar intermolecular interactions would likely play a role in the crystal lattice of this compound, influencing its melting point and solubility characteristics.

The table below presents typical crystallographic parameters that might be expected for this compound, based on data from related structures.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Thiomorpholine Ring Conformation | Chair |

| Substituent Position | Likely equatorial |

| Key Intermolecular Interactions | C—H···I hydrogen bonds, potential I···S or I···π interactions |

Exploration of Non Clinical Research Applications of 4 3 Iodobenzyl Thiomorpholine

Utility of 4-(3-Iodobenzyl)thiomorpholine as a Chemical Synthon in Complex Organic Synthesis

There is no publicly available scientific literature that describes the utility of this compound as a chemical synthon in complex organic synthesis. While the thiomorpholine (B91149) scaffold itself is a component of various biologically active molecules and advanced materials, the specific role of the 3-iodobenzyl substituent on the nitrogen atom in directing or facilitating complex synthetic pathways has not been documented. The presence of an iodo-substituted benzene (B151609) ring suggests potential for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, which are fundamental in the construction of complex organic molecules. However, no published studies demonstrate the application of this compound in such transformations.

Investigation of this compound as a Ligand in Coordination Chemistry Research

No research articles or reviews were found that investigate the use of this compound as a ligand in coordination chemistry. The thiomorpholine moiety contains both a soft sulfur atom and a hard nitrogen atom, making it a potentially interesting hemilabile ligand for coordination with various transition metals. The electronic and steric properties of the 3-iodobenzyl group could influence the coordination properties of the nitrogen atom. Despite these features, there is no evidence in the literature of this compound being used to synthesize and characterize metal complexes or to study their catalytic or other properties.

Potential Applications in Materials Science Research, e.g., as a Building Block for Novel Polymers or Supramolecular Structures

The potential application of this compound as a building block for novel polymers or supramolecular structures has not been explored in any published materials science research. The iodinated aromatic ring could, in theory, be utilized in polymerization reactions or in the formation of halogen-bonded supramolecular assemblies. However, no studies have been reported that leverage these potential functionalities of this compound for the development of new materials.

Development of this compound-based Probes for Chemical Biology Studies

There is no information available on the development of chemical biology probes based on the this compound scaffold. The design of chemical probes often involves incorporating a reporter group (such as a fluorophore or a radioisotope) and a reactive group for target engagement. While the 3-iodobenzyl group could potentially be modified for such purposes, for instance, through conversion to a radiolabeled iodine isotope for imaging studies, no such probes derived from this specific compound have been described in the scientific literature.

Future Directions and Perspectives in Research on 4 3 Iodobenzyl Thiomorpholine

Emerging Synthetic Methodologies for the Efficient Production and Derivatization of 4-(3-Iodobenzyl)thiomorpholine

The efficient synthesis and subsequent derivatization of this compound are critical for its extensive investigation. While traditional synthetic routes provide a foundation, novel methodologies promise to enhance yield, purity, and accessibility, thereby facilitating broader research applications.

Future synthetic strategies will likely focus on the development of more streamlined and atom-economical processes. One promising approach involves the use of continuous flow chemistry. This technology offers precise control over reaction parameters, leading to improved consistency and the potential for safer handling of reactive intermediates. chemrxiv.org For instance, a continuous-flow adaptation of the nucleophilic substitution reaction between 3-iodobenzyl halide and thiomorpholine (B91149) could significantly reduce reaction times and improve scalability.

Furthermore, the application of photocatalysis and electrochemistry represents a frontier in the synthesis of complex molecules. These methods could enable novel transformations on the this compound scaffold that are not achievable through conventional thermal methods. For example, light-mediated reactions could be employed for the late-stage functionalization of the aromatic ring, allowing for the introduction of a diverse array of substituents.

The derivatization of the thiomorpholine ring itself also presents an area for innovation. jchemrev.com Methodologies that allow for the stereoselective functionalization of the thiomorpholine moiety would be of particular interest, as the chirality of the resulting molecules could have profound effects on their biological activity.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Continuous Flow Synthesis | Improved yield and purity, enhanced safety, scalability. chemrxiv.org | Initial setup costs, requirement for specialized equipment. |

| Photocatalysis | Access to novel reactivity, mild reaction conditions. | Substrate scope limitations, potential for side reactions. |

| Electrochemistry | Avoidance of stoichiometric reagents, precise control over redox potentials. | Electrode material sensitivity, solvent and electrolyte compatibility. |

| Asymmetric Catalysis | Access to enantiomerically pure derivatives. | Catalyst development and optimization. |

Advanced Computational Approaches for Predicting Novel Reactivity and Potential Research Applications of this compound

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. labex-cappa.fr For this compound, a combination of quantum mechanical calculations and molecular dynamics simulations can provide deep insights into its behavior and potential applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of this compound. nih.gov This information is crucial for predicting its reactivity in various chemical transformations. For instance, DFT can be used to calculate the bond dissociation energy of the carbon-iodine bond, which is a key parameter in understanding its propensity to participate in cross-coupling reactions. wikipedia.org Furthermore, computational models can predict the sites most susceptible to electrophilic or nucleophilic attack, guiding the design of new derivatization strategies.

Molecular docking simulations can be utilized to predict the binding affinity of this compound and its derivatives to various biological targets. This in silico screening approach can rapidly identify potential therapeutic applications and prioritize compounds for experimental validation. For example, by docking a virtual library of this compound derivatives against a panel of protein kinases, one could identify promising candidates for the development of novel anticancer agents.

Table 2: Potential Applications of Computational Chemistry in the Study of this compound

| Computational Method | Predicted Property/Application | Rationale |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanisms, spectroscopic properties, electronic structure. nih.gov | Provides fundamental insights into molecular behavior. |

| Molecular Docking | Binding modes and affinities to biological targets. nih.gov | Enables virtual screening for drug discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. | Facilitates the design of more potent analogs. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, protein-ligand interactions over time. | Offers a dynamic view of molecular interactions. |

Integration of this compound into Modular Chemical Libraries for High-Throughput Research Screening

The construction of modular chemical libraries is a powerful strategy for the systematic exploration of chemical space and the discovery of new bioactive compounds. nih.govnih.gov this compound, with its distinct structural motifs, is an ideal candidate for inclusion as a building block in such libraries.

The presence of the iodobenzyl group provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid and efficient generation of a large number of analogs with diverse substituents on the aromatic ring. The thiomorpholine moiety, on the other hand, can be modified to explore the impact of changes in the heterocyclic portion of the molecule on its properties.

High-throughput screening (HTS) platforms can then be used to evaluate these libraries against a wide range of biological assays. sigmaaldrich.comyoutube.com This parallel screening approach can quickly identify "hits"—compounds that exhibit a desired biological activity. nih.gov Subsequent optimization of these hits can then lead to the development of new therapeutic agents or chemical probes. The integration of automated synthesis and screening technologies will be crucial for realizing the full potential of this approach. nih.gov

Table 3: A Hypothetical Modular Library Based on this compound

| Scaffold | R1 (Aryl/Heteroaryl Boronic Acid for Suzuki Coupling) | R2 (Modification on Thiomorpholine) | Number of Compounds |

|---|---|---|---|

| This compound | Phenyl, Pyridyl, Thienyl | Unmodified | 3 |

| This compound | 4-Methoxyphenyl, 3-Fluorophenyl | Unmodified | 2 |

| This compound | Phenyl, Pyridyl, Thienyl | S-Oxide | 3 |

| This compound | 4-Methoxyphenyl, 3-Fluorophenyl | S-Oxide | 2 |

| This compound | Phenyl, Pyridyl, Thienyl | S,S-Dioxide | 3 |

| This compound | 4-Methoxyphenyl, 3-Fluorophenyl | S,S-Dioxide | 2 |

Q & A

Q. How do crystal packing interactions influence the stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.